molecular formula C13H19NO2 B13519757 Ethyl 3-(methylamino)-4-phenylbutanoate

Ethyl 3-(methylamino)-4-phenylbutanoate

Cat. No.: B13519757
M. Wt: 221.29 g/mol
InChI Key: FHASYLFULHDNMS-UHFFFAOYSA-N
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Description

Ethyl 3-(methylamino)-4-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methylamino group, and a phenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(methylamino)-4-phenylbutanoate typically involves the esterification of 3-(methylamino)-4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methylamino)-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(methylamino)-4-phenylbutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(methylamino)-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(methylamino)-4-phenylbutanoic acid, which can then interact with enzymes or receptors in biological systems. The methylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-(methylamino)-4-phenylbutanoate can be compared with other similar compounds such as:

    Ethyl 3-(amino)-4-phenylbutanoate: Lacks the methyl group on the amino moiety.

    Ethyl 3-(methylamino)-4-(methylphenyl)butanoate: Contains an additional methyl group on the phenyl ring.

    Ethyl 3-(methylamino)-4-phenylpentanoate: Has an extended carbon chain.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 3-(methylamino)-4-phenylbutanoate

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)10-12(14-2)9-11-7-5-4-6-8-11/h4-8,12,14H,3,9-10H2,1-2H3

InChI Key

FHASYLFULHDNMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC1=CC=CC=C1)NC

Origin of Product

United States

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